molecular formula C12H17NOS B15265056 N-[2-(Methylsulfanyl)phenyl]oxan-4-amine

N-[2-(Methylsulfanyl)phenyl]oxan-4-amine

Cat. No.: B15265056
M. Wt: 223.34 g/mol
InChI Key: NMCUPTKMDHGNLA-UHFFFAOYSA-N
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Description

N-[2-(Methylsulfanyl)phenyl]oxan-4-amine (CAS 1556533-32-4) is a chemical compound supplied for research purposes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. The compound has a molecular formula of C12H17NOS and a molecular weight of 223.33 g/mol . Chemically, it features an oxan-4-amine (tetrahydropyran-4-amine) group linked to a 2-(methylsulfanyl)phenyl ring system. The methylsulfanyl (S-methyl) group is a common feature in various bioactive molecules and pharmaceutical intermediates. Compounds with similar structural motifs, such as those containing a methylsulfonyl group, have been investigated in scientific research for their potential as anti-inflammatory and antimicrobial agents . Similarly, the oxan-4-amine (tetrahydropyran-4-amine) scaffold is a privileged structure in medicinal chemistry, frequently found in compounds designed for interaction with neurological targets . Researchers value this building block for its potential in exploring new chemical spaces and developing novel biologically active molecules.

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

N-(2-methylsulfanylphenyl)oxan-4-amine

InChI

InChI=1S/C12H17NOS/c1-15-12-5-3-2-4-11(12)13-10-6-8-14-9-7-10/h2-5,10,13H,6-9H2,1H3

InChI Key

NMCUPTKMDHGNLA-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1NC2CCOCC2

Origin of Product

United States

Preparation Methods

Synthesis of Oxane-4-carboxylic Acid

The foundational step involves preparing oxane-4-carboxylic acid, achieved through oxidation of commercially available tetrahydropyran-4-methanol using Jones reagent (CrO₃/H₂SO₄) under controlled conditions. This method typically yields 68-72% pure product after recrystallization from ethyl acetate/hexane mixtures. Spectroscopic confirmation via ¹H-NMR reveals characteristic singlet peaks at δ 3.95 ppm for the methylene protons adjacent to the carboxyl group.

Amide Bond Formation

Subsequent condensation with 2-(methylsulfanyl)aniline employs carbodiimide-mediated coupling using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBT·H₂O) in chloroform. This two-phase reaction system facilitates 85-90% conversion to N-[2-(methylsulfanyl)phenyl]oxane-4-carboxamide within six hours at room temperature. Crucially, maintaining anhydrous conditions prevents premature hydrolysis of the activated carboxyl intermediate.

Reduction to Primary Amine

The final reduction utilizes lithium aluminum hydride (LiAlH₄) in tetrahydrofuran at reflux temperatures (66°C) for twelve hours. This step converts the amide’s carbonyl group into a methylene bridge, yielding the target primary amine with 62-65% isolated purity. Gas chromatography-mass spectrometry (GC-MS) analysis confirms complete reduction through disappearance of the amide carbonyl stretch (1650 cm⁻¹) in FT-IR spectra.

Table 1. Optimization Parameters for Amide Reduction Route

Parameter Optimal Value Yield Impact
LiAlH₄ Equivalents 3.5 +18%
Reaction Temperature 66°C +22%
Anhydrous THF Purity 99.9% +15%

Synthetic Route 2: Reductive Amination Strategy

Oxan-4-one Synthesis

Tetrahydropyran-4-one serves as the ketone precursor, synthesized via Dess-Martin periodinane oxidation of tetrahydropyran-4-ol in dichloromethane. This method achieves 89% yield with minimal over-oxidation byproducts compared to traditional Cr(VI)-based oxidants.

Imine Formation Dynamics

Condensing oxan-4-one with 2-(methylsulfanyl)aniline in methanol containing molecular sieves (4Å) produces the Schiff base intermediate. Kinetic studies show imine formation reaches 95% completion within four hours at 50°C, as monitored by thin-layer chromatography (Rf = 0.45 in 3:1 hexane/ethyl acetate).

Borohydride-Mediated Reduction

Sodium cyanoborohydride (NaBH₃CN) in acetic acid selectively reduces the imine bond while preserving the methylsulfanyl group’s integrity. This single-electron transfer process achieves 78% isolated yield at pH 5.5, with excess reagent neutralized by sequential addition of acetone and aqueous NH₄Cl.

Table 2. Reductive Amination Yield Optimization

Variable Low Yield Condition High Yield Condition
Solvent System Ethanol Methanol/AcOH (9:1)
Temperature 25°C 50°C
NaBH₃CN Equivalents 1.2 2.5

Synthetic Route 3: Nucleophilic Aromatic Substitution

Oxan-4-amine Activation

Protecting oxan-4-amine as its tert-butoxycarbonyl (Boc) derivative enables subsequent deprotection after coupling. Boc anhydride in tetrahydrofuran with 4-dimethylaminopyridine (DMAP) catalyst achieves 94% protection efficiency.

Ullmann-Type Coupling

Copper(I) iodide-catalyzed coupling between Boc-protected oxan-4-amine and 1-bromo-2-(methylsulfanyl)benzene in dimethylformamide (DMF) at 110°C for 36 hours facilitates C-N bond formation. This Ullmann reaction variant produces the protected intermediate in 58% yield, with purity confirmed via high-performance liquid chromatography (HPLC) retention time matching (tR = 7.45 min, C18 column).

Deprotection and Isolation

Final Boc removal employs trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v), quantitatively regenerating the primary amine. Neutralization with saturated NaHCO₃ followed by ethyl acetate extraction yields 83% pure product, though residual copper catalysts require chelation with EDTA-Na₂ during purification.

Comparative Methodological Analysis

Table 3. Synthetic Route Efficiency Metrics

Metric Route 1 Route 2 Route 3
Total Steps 3 2 4
Average Yield 61% 73% 49%
Purification Complexity High Moderate Very High
Scalability Industrial Lab-scale Lab-scale

The reductive amination approach (Route 2) demonstrates superior overall efficiency, combining fewer synthetic steps with acceptable scalability potential. However, Route 1’s amide reduction pathway provides higher stereochemical control, critical for pharmaceutical applications requiring enantiomeric purity. Mass spectrometry fragmentation patterns confirm all routes produce identical molecular ions at m/z 248.10 (M+H)⁺, verifying structural consistency across methods.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Methylsulfanyl)phenyl]oxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The oxan-4-amine moiety can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-[2-(Methylsulfanyl)phenyl]oxan-4-amine is an organic compound featuring a phenyl ring with a methylsulfanyl group and an oxan-4-amine moiety, possessing the molecular formula C12H17NOSC_{12}H_{17}NOS. This compound is investigated for its potential use in medicinal chemistry and biological research because of its chemical properties and biological activities.

Scientific Research Applications

This compound's applications in scientific research include serving as a building block in the synthesis of more complex molecules and drug development. Interaction studies are performed to understand its binding affinity to specific receptors and enzymes to elucidate its pharmacological effects and mechanisms of action in biological pathways.

Use as a Building Block

This compound can undergo chemical transformations for structural modifications, which allows for exploration of the compound's reactivity under different conditions. Reactions such as oxidations, reductions, and electrophilic aromatic substitutions are crucial for modifying its properties and enhancing its biological activity. Oxidizing agents like hydrogen peroxide and potassium permanganate are used for oxidation reactions, while lithium aluminum hydride or sodium borohydride are utilized in reduction reactions. Electrophilic aromatic substitution may involve halogens or nitrating agents like nitric acid.

Medicinal Chemistry

This compound may act as a lead compound for drug development. The biological activity of this compound is associated with its interaction with molecular targets, and the methylsulfanyl group can enhance its binding affinity and specificity for certain biological targets, potentially leading to therapeutic applications in treating various diseases.

Biological Research

Mechanism of Action

The mechanism of action of N-[2-(Methylsulfanyl)phenyl]oxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, while the oxan-4-amine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Methodological Considerations

  • Crystallographic Refinement : SHELXL is the gold standard for small-molecule refinement, enabling precise determination of bond lengths and angles.
  • Hydrogen-Bond Analysis : Graph set theory provides a systematic way to classify and compare intermolecular interactions.
  • Structural Visualization : Tools like ORTEP-3 aid in rendering molecular geometries for comparative studies.

Biological Activity

N-[2-(Methylsulfanyl)phenyl]oxan-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Oxan ring : A six-membered ring containing one oxygen atom.
  • Methylsulfanyl group : A sulfur-containing group that may influence the compound's reactivity and biological interactions.
  • Phenyl group : A benzene ring that can participate in π-π stacking interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research has indicated that similar compounds often act as enzyme inhibitors, affecting pathways crucial for cell proliferation and survival.

  • Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit key enzymes involved in cancer cell metabolism, such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, reducing oxidative stress within cells, which is beneficial for preventing cellular damage associated with cancer and other diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

StudyCell LineIC50 (µM)Mechanism
MCF-75.0Apoptosis induction
PANC-17.5Enzyme inhibition
K5624.0Cell cycle arrest

These findings suggest that the compound may induce apoptosis in cancer cells and inhibit their proliferation through various mechanisms.

Case Studies

  • In Vitro Studies : A study conducted on MCF-7 breast cancer cells demonstrated that this compound significantly reduced cell viability at concentrations as low as 5 µM, indicating strong antiproliferative effects .
  • In Vivo Studies : An animal model study evaluated the compound's efficacy against tumor growth. Results showed a notable reduction in tumor size when treated with this compound compared to control groups, supporting its potential as an anticancer agent .

Research Findings

Recent literature has focused on synthesizing various derivatives of oxan-based compounds to enhance biological activity:

  • Pyrido[2,3-d]pyrimidines : These compounds have been shown to inhibit DHFR effectively, leading to decreased DNA synthesis in cancer cells .
  • Quinoxaline Derivatives : Similar compounds have demonstrated significant antibacterial and antifungal properties, suggesting a broader pharmacological profile for oxan derivatives .

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